1-(Oxan-4-yloxy)isoquinoline
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Overview
Description
1-(Oxan-4-yloxy)isoquinoline is a heterocyclic aromatic organic compound. It features an isoquinoline core, which is a benzene ring fused to a pyridine ring, with an oxan-4-yloxy substituent. This compound is part of a broader class of isoquinoline derivatives, known for their diverse biological activities and applications in various fields.
Scientific Research Applications
1-(Oxan-4-yloxy)isoquinoline and its derivatives have significant applications in various scientific fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: Used in the production of dyes, agrochemicals, and as precursors for various industrial chemicals.
Safety and Hazards
Future Directions
The synthesis of isoquinoline derivatives, including 1-(Oxan-4-yloxy)isoquinoline, is a hot topic in organic and medicinal chemistry . The development of diverse and practical approaches using water as a reaction medium in organic synthetic chemistry is desirable . The future direction in this field may involve the development of new strategies for the synthesis of isoquinoline derivatives .
Mechanism of Action
Isoquinolines are a class of organic compounds, which are nitrogenous secondary metabolites heterocyclic derivatives of amino acids . They are found in many plants, food, and even in the mammalian brain . The chemical structures of isoquinolines are similar to the well-known exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .
Target of Action
For instance, some isoquinoline sulfonamides have been reported as allosteric inhibitors of DNA gyrase, an essential bacterial topoisomerase .
Mode of Action
Isoquinoline derivatives such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1bntiq) and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) have been shown to exhibit neurotoxic activity to the dopamine neurons .
Pharmacokinetics
Isoquinoline derivatives are known to easily cross the blood-brain barrier (bbb) and migrate into the brain, producing behavioral and biochemical effects in monoamine systems .
Result of Action
Isoquinoline derivatives have been shown to lead to cell death via apoptosis as a result of their action .
Action Environment
It is known that isoquinoline derivatives are widely distributed in the environment, being present in many plants and foods .
Biochemical Analysis
Cellular Effects
Isoquinolines have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Isoquinolines are known to be involved in various metabolic pathways .
Subcellular Localization
Some isoquinolines have been found to localize to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yloxy)isoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate . More rapid routes involve selective extraction and fractional crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-4-yloxy)isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinoline compounds.
Substitution: Isoquinoline can undergo electrophilic substitution reactions, such as bromination, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Bromine (Br₂) in nitrobenzene for bromination; nitric acid (HNO₃) in acetic acid (AcOH) for nitration.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Tetrahydroisoquinoline.
Substitution: 4-bromo-isoquinoline, 4-nitro-isoquinoline.
Comparison with Similar Compounds
Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in the synthesis of alkaloids and pharmaceuticals.
Uniqueness: 1-(Oxan-4-yloxy)isoquinoline is unique due to its specific substituent, which imparts distinct chemical and biological properties. The oxan-4-yloxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
1-(oxan-4-yloxy)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-8-15-14(13)17-12-6-9-16-10-7-12/h1-5,8,12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBZZWDWZSYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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